molecular formula C10H9NS B8404215 4-(Thiophen-2-ylmethyl)pyridine

4-(Thiophen-2-ylmethyl)pyridine

Cat. No. B8404215
M. Wt: 175.25 g/mol
InChI Key: VPIPCTYBGGKPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-2-ylmethyl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-2-ylmethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-ylmethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Thiophen-2-ylmethyl)pyridine

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

4-(thiophen-2-ylmethyl)pyridine

InChI

InChI=1S/C10H9NS/c1-2-10(12-7-1)8-9-3-5-11-6-4-9/h1-7H,8H2

InChI Key

VPIPCTYBGGKPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of pyridin-4-yl(thiophen-2-yl)methanol (G) (4 g, 20.94 mmol) in acetic acid (40 mL) was added Zn powder (11.69 g, 208.73 mmol) portion wise at 70° C. and the reaction mixture was allowed to reflux for 16 h. Then the reaction mixture was filtered through Celite® and the filtrate was rotary evaporated. The resultant residue was diluted with water (50 mL), basified with Na2CO3 solution to pH 9 at 0° C. and extracted with diethyl ether (2×100 mL). The organic layer was washed with brine (100 mL), dried over anhydrous Na2SO4 and filtered. The filtrate was rotary evaporated under vacuum to get the desired compound as an oily liquid (3.2 g, 87%); 1H NMR (400 MHz, DMSO-d6) δ 8.48 (dd, J=1.5 Hz, 4.4 Hz, 2H), 7.37 (dd, J=1.5 Hz, 4.9 Hz, 1H), 7.26 (d, J=5.9 Hz, 2H), 6.99-6.93 (m, 2H), 4.19 (s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
11.69 g
Type
catalyst
Reaction Step One
Yield
87%

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